molecular formula C18H22O4 B12705291 Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- CAS No. 22318-87-2

Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy-

Cat. No.: B12705291
CAS No.: 22318-87-2
M. Wt: 302.4 g/mol
InChI Key: HCRRYKYLZWKBBM-UHFFFAOYSA-N
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Description

Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- is an organic compound characterized by a benzene ring substituted with a 2-(3,5-dimethoxyphenyl)ethyl group and two methoxy groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 1,2-dimethoxybenzene.

    Grignard Reaction: The 3,5-dimethoxybenzaldehyde undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.

    Reduction: The resulting alcohol is then reduced to form the 2-(3,5-dimethoxyphenyl)ethyl group.

    Coupling Reaction: Finally, the 2-(3,5-dimethoxyphenyl)ethyl group is coupled with 1,2-dimethoxybenzene under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

    Catalytic Hydrogenation: To achieve efficient reduction steps.

    Automated Synthesis: Utilizing automated systems to ensure consistency and scalability.

    Purification Techniques: Employing advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation Products: Quinones, carboxylic acids, and aldehydes.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular pathways and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,3-dimethoxy-: Similar structure but with a different substitution pattern.

    Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,4-dimethoxy-: Another isomer with different methoxy group positions.

    Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2,3-trimethoxy-: Contains an additional methoxy group.

Uniqueness

Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple methoxy groups and the 2-(3,5-dimethoxyphenyl)ethyl moiety contribute to its distinct properties and make it a valuable compound for research and development.

Properties

CAS No.

22318-87-2

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene

InChI

InChI=1S/C18H22O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h7-12H,5-6H2,1-4H3

InChI Key

HCRRYKYLZWKBBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

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